

C-Flex® Tubing: An In-depth Technical Guide to Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of **C-Flex**® thermoplastic elastomer (TPE) tubing, a material widely utilized in pharmaceutical and biopharmaceutical applications for fluid processing. **C-Flex**® is recognized for its excellent heat seal and sterile weld capabilities, making it a critical component in single-use assemblies.[1][2] This document summarizes available data on its biocompatibility, including compliance with key industry standards, and outlines the methodologies for the cited experiments.

Material Composition and Formulations

C-Flex® is a unique, patented thermoplastic elastomer designed to meet the stringent demands of the medical, pharmaceutical, and biopharmaceutical industries.[3] It is formulated to be free from latex rubber, polyvinyl chloride (PVC), silicone, polyurethane, and DEHP.[4] Key formulations include **C-Flex**® 072 (opaque), **C-Flex**® 082 (translucent), and **C-Flex**® 374 (translucent), all of which are Animal-Derived Component-Free (ADCF).[2][3]

Biocompatibility Testing and Compliance

C-Flex® tubing has been extensively tested and is fully characterized and validated according to a variety of specifications, including United States Pharmacopeia (USP), International Organization for Standardization (ISO), and European Pharmacopeia standards.[1][5] While comprehensive validation guides and regulatory information overviews containing detailed test



results are available from the manufacturer, Saint-Gobain, this guide summarizes the publicly available information.[6][7]

Summary of Biocompatibility Tests

The following tables provide a structured overview of the biocompatibility tests performed on **C-Flex**® tubing and the general results.

Table 1: In Vivo Biocompatibility Test Compliance

| Test Standard | Test Name | C-Flex® Formulation(s) | General Result |
|-------------------|---|---------------------------|----------------------------------|
| USP <88> Class VI | Biological Reactivity Tests, In Vivo | 072, 082, 374 | Pass[4][6] |
| ISO 10993-11 | Tests for Systemic Toxicity | 072, 082, 374 | No systemic toxicity observed[6] |

Table 2: In Vitro Biocompatibility Test Compliance

| Test Standard | Test Name | C-Flex® Formulation(s) | General Result |
|---------------------------|---|---------------------------|------------------|
| USP <87> / ISO 10993-5 | Biological Reactivity Tests, In Vitro (Cytotoxicity) | 072, 082, 374 | Non-cytotoxic[8] |
| ISO 10993-4 | Selection of Tests for Interactions with Blood (Hemolysis) | 072, 082, 374 | Non-hemolytic[5] |
| ISO 10993-3 | Tests for Genotoxicity, Carcinogenicity, and Reproductive Toxicity (Ames Genotoxicity) | 072, 082, 374 | Non-genotoxic[6] |

Table 3: Physicochemical and Chemical Test Compliance



| Test Standard | Test Name | C-Flex® Formulation(s) | General Result |
|--------------------------------|--------------------------------|---------------------------|----------------|
| European Pharmacopeia 3.2.9 | Rubber Closures for Containers | 072, 082, 374 | Compliant[6] |

Experimental Protocols

Detailed experimental protocols are typically proprietary to the testing laboratories and the manufacturer. However, this section describes the general methodologies for the key biocompatibility tests based on the cited standards.

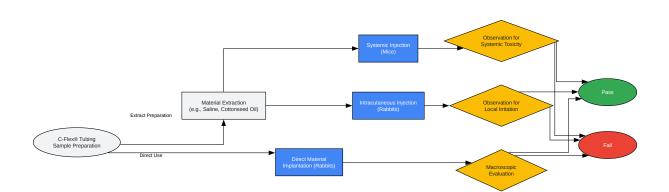
USP <88> Class VI - Biological Reactivity Tests, In Vivo

This standard assesses the biological reactivity of materials in vivo. The testing involves three main procedures:

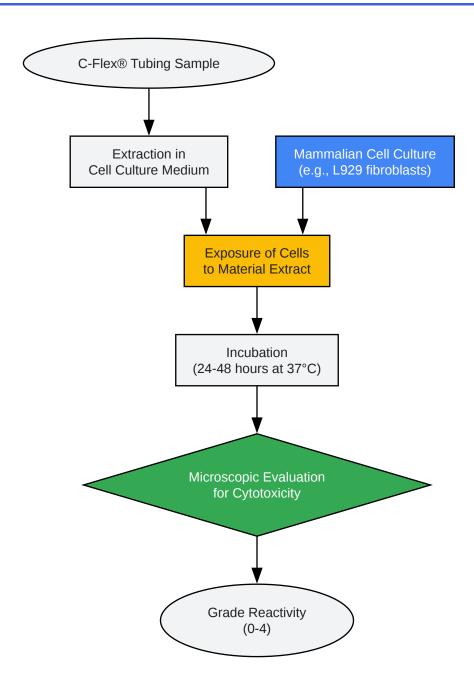
- Systemic Injection Test: Extracts of the C-Flex® tubing material are prepared using various extraction fluids (e.g., saline, cottonseed oil) and injected intravenously into mice. The animals are observed for any signs of toxicity over a period of 72 hours.
- Intracutaneous Test: Extracts of the material are injected intracutaneously into rabbits. The injection sites are observed for any signs of local irritation, such as erythema and edema, at 24, 48, and 72 hours post-injection.
- Implantation Test: The C-Flex® tubing material itself is implanted into the muscle tissue of rabbits. After a period of at least 120 hours, the implantation sites are examined macroscopically for signs of hemorrhage, necrosis, discoloration, and encapsulation.

A passing result for USP Class VI indicates that the material is considered non-toxic and biocompatible for use in medical devices.[4]

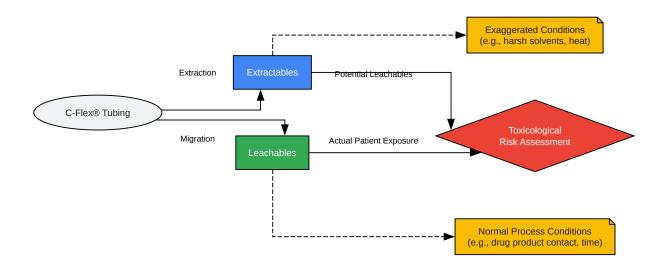












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• To cite this document: BenchChem. [C-Flex® Tubing: An In-depth Technical Guide to Biocompatibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167309#c-flex-tubing-biocompatibility-data]

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